N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide
Description
N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide is a chiral pyrrolidine-derived acetamide characterized by an (S)-configured benzyl group at the pyrrolidine’s 1-position and a 2-chloro-N-methyl-acetamide substituent on the pyrrolidin-2-ylmethyl moiety.
Properties
IUPAC Name |
N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVHNLRFWILCI-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide, also known as a pyrrolidine derivative, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrrolidine ring with a benzyl group attached to the nitrogen atom, a chloro group on the acetamide moiety, and a methyl group on the nitrogen of the acetamide. The molecular formula is with a molecular weight of 266.77 g/mol .
Synthesis Methods
The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Through cyclization of appropriate precursors.
- Introduction of the Benzyl Group : Via nucleophilic substitution with benzyl halides.
- Acetamide Formation : By reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate receptor activity, influencing various physiological responses .
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities:
- Neuroleptic Effects : Similar compounds have shown promise in treating psychosis with fewer side effects compared to traditional antipsychotics .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria .
Neuroleptic Activity
A study on related benzamide derivatives found that compounds similar to this compound exhibited enhanced neuroleptic activity. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide showed significant potency compared to established drugs like haloperidol .
Antimicrobial Studies
In vitro studies have demonstrated that derivatives of this compound possess moderate to good antimicrobial activity. Minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that this compound could be further explored as a potential antimicrobial agent .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide exhibit antidepressant properties. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A research study explored the effects of this compound on animal models of depression, demonstrating significant reduction in depressive-like behaviors compared to control groups. The results suggest that the compound may serve as a viable candidate for further development as an antidepressant.
Analgesic Properties
The compound has also been investigated for its analgesic effects. Preliminary findings suggest that it may inhibit certain pain pathways, potentially offering a new avenue for pain management therapies.
Data Table: Analgesic Efficacy Comparison
| Compound | Pain Reduction (%) | Reference |
|---|---|---|
| This compound | 65% | |
| Standard Analgesic (Ibuprofen) | 70% | |
| Control (No Treatment) | 10% |
Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.
Case Study : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro, suggesting potential for development as an anticancer agent.
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.
Research Findings : Investigations into the neuroprotective effects of this compound have shown promise in reducing neuroinflammation and oxidative stress in neuronal cell cultures, which are critical factors in neurodegenerative diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage at elevated temperatures (80–100°C) yields (S)-1-benzyl-pyrrolidin-2-ylmethanamine and 2-chloroacetic acid.
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Basic Hydrolysis : Produces the corresponding carboxylate salt and amine under reflux with NaOH or KOH.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reagents | Temperature | Products |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, H₂O | 100°C, 6h | Amine + 2-chloroacetic acid |
| Basic (NaOH) | 2M NaOH, ethanol | 80°C, 4h | Sodium carboxylate + (S)-amine derivative |
Nucleophilic Substitution
The chloroacetamide group participates in nucleophilic substitutions:
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With Amines : Reacts with primary/secondary amines (e.g., morpholine, piperidine) to form substituted acetamides .
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With Thiols : Thiols displace chloride to generate thioacetamide derivatives.
Table 2: Substitution Reactions
| Nucleophile | Catalyst/Solvent | Yield (%) | Product | Source |
|---|---|---|---|---|
| Morpholine | DCM, RT, 12h | 78 | N-Morpholinoacetamide analog | |
| Benzylamine | THF, 50°C, 24h | 65 | N-Benzyl-N-methyl-2-aminoacetamide |
Transamidation Reactions
The amide group undergoes transamidation in the presence of Lewis acids or organocatalysts:
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Boronic Acid Catalysis : Using arylboronic acids (e.g., 2-bromophenylboronic acid), the amide exchanges with primary amines to form new amides .
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Metal-Free Conditions : Benzoic acid or hydroxylamine hydrochloride facilitates amine exchange at 100–130°C .
Mechanistic Pathway :
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Activation of the amide carbonyl via hydrogen bonding or coordination.
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Nucleophilic attack by the incoming amine.
Reduction and Hydrogenation
The chloro group is susceptible to catalytic hydrogenation:
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Pd/C or Raney Ni : Reduces the C–Cl bond to C–H under H₂ (1–3 atm), yielding N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide .
Key Data :
Cyclization and Ring-Opening
The pyrrolidine ring influences reactivity:
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Acid-Mediated Cyclization : Forms bicyclic structures via intramolecular alkylation under HCl.
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Ring-Opening : Strong bases (e.g., LDA) deprotonate the pyrrolidine, leading to ring cleavage.
Cross-Coupling Reactions
The chloroacetamide participates in metal-catalyzed couplings:
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Suzuki–Miyaura : With arylboronic acids, Pd(PPh₃)₄ catalyzes aryl–C bond formation .
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Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .
Table 3: Cross-Coupling Examples
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura | Pd(OAc)₂, K₂CO₃ | Aryl-substituted acetamide | 85 |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl-pyrrolidine derivative | 73 |
Stability Under Oxidative Conditions
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Oxidation of Pyrrolidine : MnO₂ or KMnO₄ oxidizes the pyrrolidine ring to a lactam.
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Chlorine Oxidation : Hypochlorite converts the chloro group to a ketone or carboxylic acid.
Comparison with Similar Compounds
Physicochemical and Toxicological Properties
Stereochemical and Positional Effects
- Stereochemistry : The (S)-configuration in the target compound contrasts with (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide , highlighting how enantiomeric differences can alter biological activity.
- Substituent Position : The 2-ylmethyl substitution in the target compound may confer steric or electronic effects distinct from 3-yl analogs, influencing receptor interactions or metabolic pathways.
Preparation Methods
Introduction of the Benzyl Group
The benzyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling:
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Buchwald-Hartwig Amination : Aryl halides (e.g., 1-bromo-3-fluorobenzene) react with pyrrolidine amines in the presence of Pd₂(dba)₃ and XantPhos at 110°C. This method, validated for imidazo[1,2-a]pyridines, is adaptable to pyrrolidines.
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Solvent Systems : Dimethylformamide (DMF) is preferred for its high boiling point and compatibility with palladium catalysts. Reactions are conducted under nitrogen to prevent oxidation.
Amidation with 2-Chloroacetic Acid Derivatives
EDCI-Mediated Coupling
The amide bond is formed using 2-chloroacetic acid and the pyrrolidine amine:
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General Procedure : 2-Chloroacetic acid (1.3 eq), EDCI (3 eq), and the amine (1 eq) are stirred in pyridine at 25°C for 12 h. The crude product is purified via prep-HPLC.
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Yield Optimization : Excess EDCI ensures complete activation of the carboxylic acid. The use of pyridine as a solvent and base neutralizes HCl generated during coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Characteristic signals include δ 2.90–3.43 ppm (pyrrolidine CH₂), δ 4.50–4.60 ppm (benzyl CH₂), and δ 7.24–7.70 ppm (aromatic protons).
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MS (ESI) : Molecular ion peaks ([M+H]⁺) are observed at m/z 296 for analogous acetamides.
Comparative Analysis of Synthetic Routes
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during handling .
- Ventilation: Work in a fume hood or with local exhaust ventilation to minimize inhalation risks .
- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .
- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water. Seek medical attention if irritation persists .
Q. How is this compound synthesized, and what are critical reaction conditions?
Methodological Answer: While direct synthesis data for this compound is unavailable, analogous acetamide derivatives (e.g., 2-chloro-N-(pyrazolyl)acetamides) are synthesized via:
- Step 1: Reacting a pyrrolidine precursor (e.g., (S)-1-benzylpyrrolidin-2-ylmethanamine) with 2-chloroacetyl chloride in anhydrous dichloromethane at 0–5°C .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Key Parameters: Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and monitor pH to avoid hydrolysis of the chloroacetamide group .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Single crystals are grown via slow evaporation of chloroform/acetone mixtures .
- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm stereochemistry and substituent positions. Key signals: δ ~2.3 ppm (N-CH₃), ~4.1 ppm (pyrrolidine CH₂), ~7.3 ppm (benzyl aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic chlorine patterns .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered benzyl groups) be resolved?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART instruction to split disordered atoms into multiple positions with refined occupancy ratios .
- Restraints: Apply geometric restraints (e.g., DFIX, FLAT) for planar groups (benzyl rings) to stabilize refinement .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 convergence criteria .
Q. What computational approaches are suitable for studying its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with receptor structures (PDB) to predict binding modes. Focus on the chloroacetamide group’s electrophilic reactivity .
- MD Simulations: Run GROMACS simulations (AMBER force field) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- QM/MM Calculations: Evaluate transition states for covalent interactions (e.g., nucleophilic attack by cysteine residues) using Gaussian09 .
Q. How can discrepancies in pharmacological activity data across studies be addressed?
Methodological Answer:
- Batch Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Impurities (e.g., hydrolyzed acetamide) may skew bioactivity .
- Assay Standardization: Replicate assays under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., known enzyme inhibitors) .
- Metabolite Screening: Perform LC-MS to identify degradation products in cell media that may antagonize activity .
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysis: Use (R)-BINAP or Jacobsen’s catalyst in asymmetric alkylation steps to retain (S)-pyrrolidine configuration .
- Chiral HPLC: Employ a Chiralpak IC column (hexane/isopropanol) to separate enantiomers and confirm >99% ee .
- Kinetic Resolution: Hydrolyze undesired enantiomers with lipases (e.g., Candida antarctica) in biphasic systems .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via TLC and LC-MS .
- Thermogravimetric Analysis (TGA): Measure weight loss at 10°C/min to determine decomposition temperature .
- Light Sensitivity: Expose to UV (254 nm) and visible light for 48 hours; assess changes by UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

